![molecular formula C13H9Cl2NO4 B5686682 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the 1970s and has since become one of the most commonly prescribed medications in the world.
Wirkmechanismus
Diclofenac works by inhibiting the action of COX enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. There are two isoforms of COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in the production of prostaglandins that maintain normal physiological functions. COX-2, on the other hand, is induced in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain. Diclofenac inhibits both COX-1 and COX-2 enzymes, but has a higher affinity for COX-2.
Biochemical and Physiological Effects:
Diclofenac has been shown to have anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It reduces inflammation by inhibiting the production of prostaglandins that promote inflammation and pain. It also reduces fever by inhibiting the production of prostaglandins that increase body temperature. Diclofenac has been shown to be effective in the treatment of various types of pain, including postoperative pain, dental pain, and musculoskeletal pain. It has also been shown to be effective in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic effects. It is relatively inexpensive and readily available, making it a convenient choice for researchers. However, like all drugs, 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid has limitations and potential side effects that must be taken into consideration. It can cause gastrointestinal bleeding, kidney damage, and liver toxicity, and can interact with other medications. Therefore, researchers must carefully consider the potential risks and benefits of using this compound in their experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and may have synergistic effects with chemotherapy drugs. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine the safety and efficacy of this compound in these and other areas of interest.
Synthesemethoden
Diclofenac can be synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with furfural to form 2-(furan-2-ylmethylamino)-5-chlorobenzamide, which is then reacted with 4,5-dichlorosalicylic acid to yield 4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties, as well as its potential therapeutic effects in the treatment of various diseases. It has been shown to inhibit prostaglandin synthesis by blocking the action of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other conditions.
Eigenschaften
IUPAC Name |
4,5-dichloro-2-(furan-2-ylmethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c14-10-4-8(9(13(18)19)5-11(10)15)12(17)16-6-7-2-1-3-20-7/h1-5H,6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXHBXQRQUWBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)
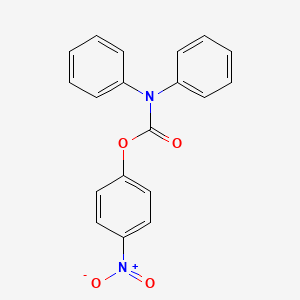


![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)
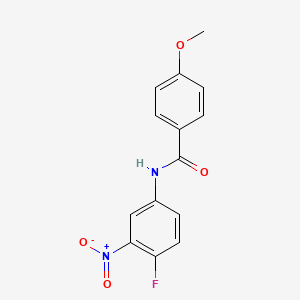
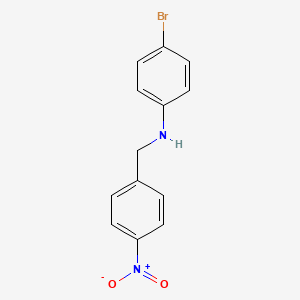
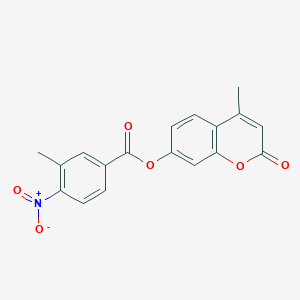
![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
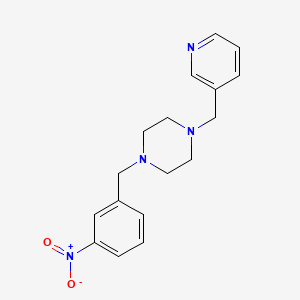
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)